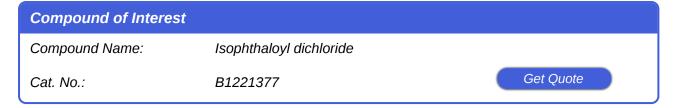


Isophthaloyl dichloride chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to Isophthaloyl Dichloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **isophthaloyl dichloride**, a key chemical intermediate in the synthesis of high-performance polymers and other specialty chemicals. It covers its chemical structure, physicochemical properties, synthesis protocols, reactivity, and safety considerations, presented in a format tailored for a technical audience.

Chemical Identity and Structure

Isophthaloyl dichloride, also known as 1,3-benzenedicarbonyl dichloride, is an aromatic acyl chloride.[1][2][3][4] Its structure consists of a benzene ring substituted at the 1 and 3 positions with acyl chloride functional groups. This meta-substitution pattern imparts specific properties to the polymers derived from it, such as flexibility and thermal stability.[5]

Key Identifiers:



Identifier	Value	
IUPAC Name	benzene-1,3-dicarbonyl chloride[2][3][6]	
CAS Number	99-63-8[5][7][8]	
Molecular Formula	C ₈ H ₄ Cl ₂ O ₂ [5][6][9][10][11]	
Molecular Weight	203.02 g/mol [2][5][11][12]	
EC Number	202-774-7[7][10]	
InChI Key	FDQSRULYDNDXQB-UHFFFAOYSA-N[6]	
SMILES	CIC(=O)c1cc(ccc1)C(=O)CI	

Physicochemical Properties

Isophthaloyl dichloride is a white to pale yellow crystalline solid or liquid, depending on the ambient temperature.[13] It has a pungent odor and is highly reactive, particularly with moisture.[13] Due to its melting point being close to room temperature, it may exist as a solid, liquid, a solidified melt, or a supercooled melt.[7]

Table of Physicochemical Data:

Property	Value	
Appearance	White crystalline mass/solid[5][13][14]	
Melting Point	42-45 °C	
Boiling Point	276 °C (lit.)[5][9][12][15]	
Density	1.39 g/cm³ at 17 °C[7]	
Vapor Pressure	0.04 hPa (0.03 mmHg) at 25 °C[16]	
Flash Point	180 °C (356 °F) - closed cup	
Water Solubility	Reacts vigorously[13][14]	
Solubility	Soluble in ether and other organic solvents like benzene, toluene, xylene, and chloroform.[9][17]	



Synthesis of Isophthaloyl Dichloride

The most common industrial method for synthesizing **isophthaloyl dichloride** involves the reaction of isophthalic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosgene (COCl₂).[13][18] The reaction is typically catalyzed by N,N-dimethylformamide (DMF) or similar catalysts.[13]

Experimental Protocol: Synthesis from Isophthalic Acid and Thionyl Chloride

This protocol describes a common laboratory-scale synthesis of **isophthaloyl dichloride**.

Materials:

- Isophthalic acid
- Thionyl chloride (SOCl₂)
- N,N-dimethylformamide (DMF, catalyst)
- Inert solvent (e.g., dichlorobenzene, chlorobenzene, or xylene)[19]
- Round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubbing system (to neutralize HCl gas)
- Heating mantle
- Stirring apparatus

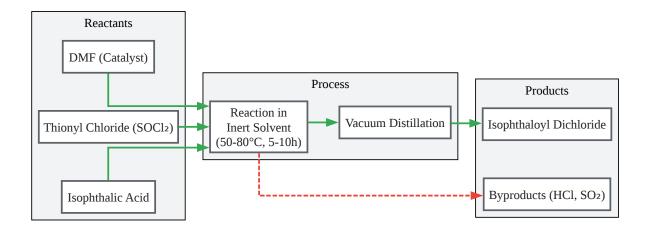
Procedure:

- Charging the Reactor: In a fume hood, charge the round-bottom flask with the inert solvent, isophthalic acid, and a catalytic amount of DMF.[19] Begin stirring to create a slurry.
- Addition of Chlorinating Agent: Slowly add an excess of thionyl chloride to the stirred mixture at room temperature.[19] The reaction is exothermic and will generate hydrogen chloride (HCl) gas.



- Reaction Under Reflux: Gradually heat the mixture to a reflux temperature of 50-80 °C.[19]
 Maintain the reflux for 5-10 hours, or until the evolution of HCl gas ceases, indicating the
 completion of the reaction.[19] The solid isophthalic acid will gradually dissolve as it is
 converted to the soluble dichloride.
- Work-up and Purification:
 - Allow the reaction mixture to cool to room temperature.
 - Remove the excess thionyl chloride and the solvent by distillation under reduced pressure.
 [20]
 - The crude **isophthaloyl dichloride** remaining in the flask is then purified by vacuum distillation to yield a high-purity product.[18][20]

Safety Precautions: This reaction must be performed in a well-ventilated fume hood due to the evolution of toxic HCl gas and the corrosive nature of thionyl chloride. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.



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Caption: Workflow for the synthesis of **isophthaloyl dichloride**.



Chemical Reactivity and Applications

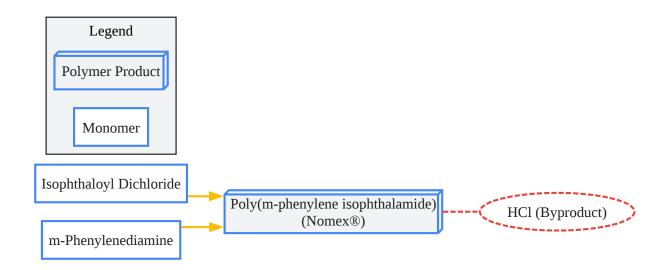
Isophthaloyl dichloride is a highly reactive compound due to the two acyl chloride groups.[13] It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles, including amines, alcohols, and water. The reaction with water leads to rapid hydrolysis back to isophthalic acid and hydrogen chloride gas.[13][21]

This high reactivity is harnessed in its primary application: as a monomer for step-growth polymerization.

Polymer Synthesis

Isophthaloyl dichloride is a crucial building block for high-performance polymers, most notably polyamides (aramids) and polyesters.[5][12][13]

- Aramid Fibers: It is a key monomer, along with m-phenylenediamine, in the synthesis of Nomex®, an aramid fiber known for its excellent thermal, chemical, and radiation resistance.
 [15]
- Other Polymers: It is also used to produce polyacrylates, high-temperature resistant resins, protective coatings, and films.[5][10]
- Stabilizer: It acts as a water scavenger and stabilizer for urethane prepolymers.[5]





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Caption: Polymerization of Nomex® from its monomers.

Safety and Handling

Isophthaloyl dichloride is a hazardous chemical classified as corrosive, toxic, and a lachrymator (a substance that causes tearing).[11][13] It causes severe skin burns and eye damage and is toxic if inhaled.[7][8][21][22]

Summary of Hazards:

Hazard Type	Description	GHS Codes
Acute Toxicity	Toxic if inhaled (Category 3), Harmful in contact with skin (Category 4).[21][22]	H331, H312[7][8]
Corrosion	Causes severe skin burns and eye damage (Category 1A).[7] [8][21][22]	H314[7][8]
Reactivity	Reacts vigorously with water, releasing toxic HCl gas. Moisture sensitive.[13][21]	EUH014 (Reacts violently with water)[11]
Incompatibilities	Water, strong bases, alcohols, and strong oxidizing agents.[1] [21]	

Handling and Storage:

- Handle only in a well-ventilated area or under a chemical fume hood.[1][21]
- Wear appropriate PPE, including chemical-resistant gloves, safety goggles with a face shield, and protective clothing.[11][21]
- Store in a cool, dry, well-ventilated area away from incompatible substances.[1]





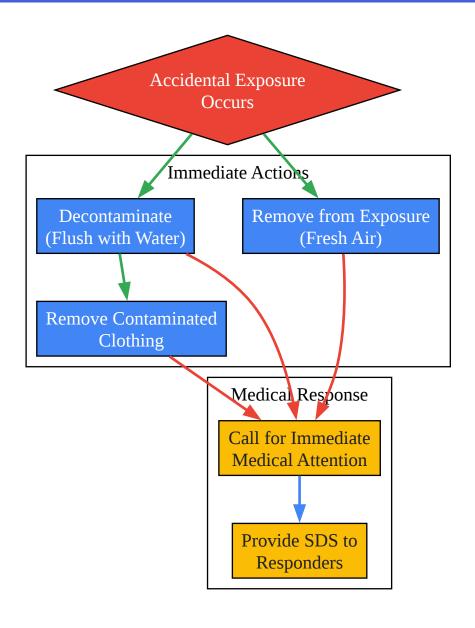


 Keep containers tightly closed and protected from moisture.[1][21] Storage temperatures should be below +30°C.[5][7][9]

First Aid Measures:

- Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]
- Eye Contact: Immediately flush eyes with plenty of water for at least 30 minutes. Seek immediate medical attention.[1]
- Inhalation: Remove the victim to fresh air. If breathing is difficult, give oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[1]
- Ingestion: Do NOT induce vomiting. If the victim is conscious, give 2-4 cupfuls of water or milk. Seek immediate medical attention.[1]





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